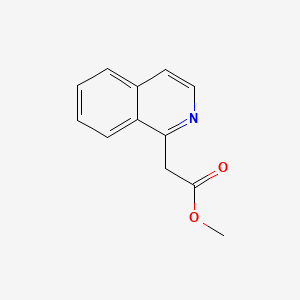
Methyl 2-(isoquinolin-1-YL)acetate
Descripción general
Descripción
“Methyl 2-(isoquinolin-1-YL)acetate” is a chemical compound with the molecular formula C12H11NO2 . It is used in various chemical reactions and has a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “Methyl 2-(isoquinolin-1-YL)acetate” involves several steps. For instance, one method involves the use of acetic anhydride and N,N-dimethyl-formamide, with the reaction taking place at room temperature for 3 hours . Another method involves the use of lithium diisopropyl amide in diethyl ether at -78℃ for 0.25 hours, followed by the addition of methyl chloroformate at 20℃ for 0.5 hours .Molecular Structure Analysis
The InChI code for “Methyl 2-(isoquinolin-1-YL)acetate” is 1S/C12H11NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7H,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
“Methyl 2-(isoquinolin-1-YL)acetate” participates in various chemical reactions. For example, it can react with hydrogen chloride in dichloromethane at 20℃ for 2 hours . The yield of these reactions varies, indicating the efficiency of the reaction conditions .Physical And Chemical Properties Analysis
“Methyl 2-(isoquinolin-1-YL)acetate” has a molecular weight of 201.22 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C . Its solubility and other physicochemical properties can be calculated using various parameters .Aplicaciones Científicas De Investigación
Synthesis Methods
- Methyl 2-(isoquinolin-1-yl)acetate is mentioned in various synthesis protocols, indicating its use as a precursor or intermediate in chemical reactions. For instance, it has been used in the synthesis of substituted 2-(isoquinolin-1-yl)benzoic acids .
Chemical Properties and Reactions
- The compound’s chemical properties, such as its molecular formula C12H11NO2 , are well-documented, which suggests its potential use in various chemical analyses and research settings .
Potential Applications
Safety and Hazards
“Methyl 2-(isoquinolin-1-YL)acetate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
methyl 2-isoquinolin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLKYKVZIKHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275441 | |
| Record name | METHYL 2-(ISOQUINOLIN-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69582-93-0 | |
| Record name | METHYL 2-(ISOQUINOLIN-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)

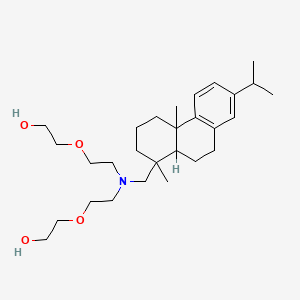

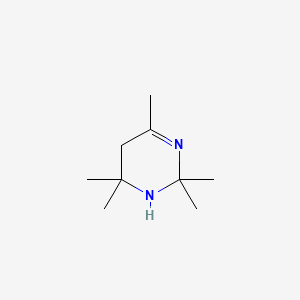
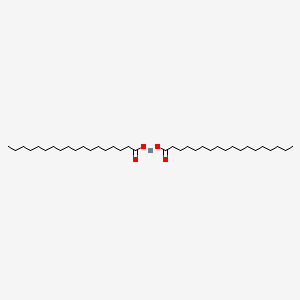

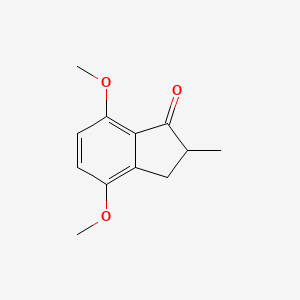

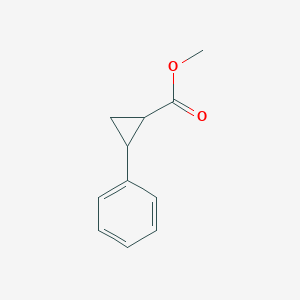
![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)